Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide
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Overview
Description
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide is a heterocyclic compound that features a fused ring system combining imidazole, naphthalene, and triazine moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide typically involves the cyclization of azo compounds derived from 5-diazoimidazoles and 2-naphthol or substituted phenols. This cyclization occurs in the presence of p-toluenesulfonic acid . Another method involves the reaction of β-naphthol with 5-diazoimidazoles and imidazolyl-5-diazonium salts containing different carboxamide groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Naphtho[2,1-e]imidazo[5,1-c][1,2,4]triazines: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Benz[e]imidazo[5,1-c][1,2,4]triazines: These compounds also feature a fused ring system and have been studied for their biological activities.
Uniqueness: Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carboxamide is unique due to its specific combination of imidazole, naphthalene, and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H9N5O |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-14-carboxamide |
InChI |
InChI=1S/C14H9N5O/c15-13(20)12-14-18-17-11-9-4-2-1-3-8(9)5-6-10(11)19(14)7-16-12/h1-7H,(H2,15,20) |
InChI Key |
SPRCCYKOBHFNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=C(N=CN34)C(=O)N |
Origin of Product |
United States |
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